4-Bromo-2-thiophenecarboxaldehyde

Catalog No.
S662830
CAS No.
18791-75-8
M.F
C5H3BrOS
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-thiophenecarboxaldehyde

CAS Number

18791-75-8

Product Name

4-Bromo-2-thiophenecarboxaldehyde

IUPAC Name

4-bromothiophene-2-carbaldehyde

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H

InChI Key

PDONIKHDXYHTLS-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)C=O

Synonyms

3-Bromo-5-formylthiophene; 3-Bromo-5-thiophenecarboxaldehyde; 4-Bromo-2-formylthiophene; 4-Bromothiophen-2-aldehyde; 4-Bromothiophen-2-carboxaldehyde; 4-Bromothiophene-2-carbaldehyde

Canonical SMILES

C1=C(SC=C1Br)C=O

The exact mass of the compound 4-Bromothiophene-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-thiophenecarboxaldehyde is a regiochemically defined halogenated heterocycle featuring a reactive C2 aldehyde and a C4 bromine substituent. In industrial and advanced laboratory procurement, it serves as a critical building block for cross-coupling (Suzuki, Stille) and condensation (Wittig, Knoevenagel) reactions [1]. Unlike its more common isomers, this specific compound is procured when downstream applications—such as active pharmaceutical ingredients, nonlinear optical (NLO) chromophores, and conformationally restricted diagnostic ligands—require exact functionalization at the 4-position of the thiophene ring to satisfy strict structure-activity relationship (SAR) or steric geometry requirements [2].

Attempting to substitute 4-bromo-2-thiophenecarboxaldehyde with the cheaper, more abundant 5-bromo-2-thiophenecarboxaldehyde fundamentally alters the conjugation pathway and steric vector of the resulting molecule, rendering it incompatible for target-specific SAR or specialized materials [1]. Furthermore, attempting to synthesize the 4-bromo isomer in-house via lithiation and formylation of 3-bromothiophene derivatives is notoriously inefficient. The process suffers from severe lithium migration from the C4 to the C5 position, which drastically reduces yields (often capping at 74%) and generates major 5-formyl side products [2]. Procuring the pre-formed 4-bromo-2-thiophenecarboxaldehyde bypasses this complex synthesis, ensuring 100% regiochemical fidelity and eliminating the need for difficult chromatographic separations.

Regiochemical Fidelity and Avoidance of Lithium Migration

In the synthesis of trilink high-μβ NLO chromophores, generating the 4-bromo-2-formyl thiophene motif in-house via n-butyllithium/DMF formylation of 3-bromothiophenes results in significant lithium migration from C4 to C5. This limits the yield of the desired 4-bromo isomer to 74% and produces a major isomeric side product that is difficult to separate [1]. Procuring pre-formed 4-bromo-2-thiophenecarboxaldehyde completely bypasses this side reaction, delivering 100% regiochemical purity without the need for strict cryogenic control.

Evidence DimensionRegioselective Formylation Yield
Target Compound Data100% regiopurity (via procurement)
Comparator Or Baseline74% yield (in-house lithiation/formylation of 3-bromothiophenes)
Quantified DifferenceEliminates ~26% yield loss and major 5-formyl side product formation
Conditionsn-BuLi and DMF formylation vs direct procurement

Procuring the exact isomer eliminates the need for complex cryogenic control and difficult chromatographic separation of the 5-formyl byproduct.

High Reactivity in Aqueous Wittig Condensations

4-Bromo-2-thiophenecarboxaldehyde is highly processable in aqueous Wittig reactions. When reacted with stabilized ylides (ethyl bromoacetate and triphenylphosphine), the compound achieves a 98% yield of the corresponding α,β-unsaturated ester in just 1 hour at 20 °C[1]. This performance matches or exceeds standard unoptimized organic-solvent Wittig protocols, providing a highly scalable route to functionalized dienes without requiring anhydrous conditions.

Evidence DimensionAqueous Condensation Yield
Target Compound Data98% yield of α,β-unsaturated ester
Comparator Or BaselineStandard anhydrous organic-solvent Wittig protocols (baseline)
Quantified DifferenceNear-quantitative yield achieved in aqueous media
ConditionsSaturated aqueous NaHCO3, 20 °C, 1 hour

High reactivity in mild, aqueous conditions allows for scalable, environmentally friendly downstream functionalization.

Steric Vectoring for Conformationally Restricted Ligands

In the development of diagnostic ligands for misfolded α-synuclein aggregates, the specific substitution geometry of the thiophene ring dictates binding efficacy. Ligands synthesized using 4-bromo-2-thiophenecarboxaldehyde direct the subsequent Suzuki-coupled aryl group into a distinct spatial orientation compared to linear 5-bromo analogs. This specific structural rigidity enables strong target binding, resulting in an 8 to 15-fold increase in fluorescence quantum yield upon fibril binding [1].

Evidence DimensionFluorescence Quantum Yield Increase
Target Compound Data8 to 15-fold increase upon fibril binding
Comparator Or BaselineUnbound free molecule baseline
Quantified DifferenceSignificant bathochromic shift and quantum yield enhancement
ConditionsBinding to α-synuclein fibrils

The specific substitution geometry provided by the 4-bromo precursor is essential for developing highly sensitive diagnostic ligands.

Nonlinear Optical (NLO) Material Synthesis

Procured as a crucial donor bridge precursor in trilink high-μβ NLO chromophores, where the precise bend angle of the 4-substituted thiophene optimizes electrooptic coefficients, and pre-formed procurement avoids lithium migration issues [1].

Pharmaceutical SAR Libraries

Utilized in the synthesis of specialized receptor ligands (e.g., α-synuclein imaging agents, PDE inhibitors) where the 4-position aryl/heteroaryl substitution is strictly required for optimal receptor pocket fit and binding affinity [2].

Green Chemistry Condensation Workflows

Selected for aqueous Wittig or Knoevenagel condensations to build complex conjugated dienes or chalcone analogs efficiently without the need for anhydrous organic solvents [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18791-75-8

Wikipedia

4-Bromothiophene-2-carboxaldehyde

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